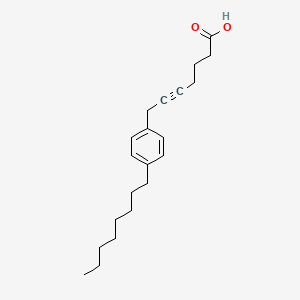

7-(4-Octylphenyl)hept-5-ynoic acid

描述

7-(4-Octylphenyl)hept-5-ynoic acid is a synthetic organic compound featuring a phenyl group substituted with an octyl chain at the para position, linked to a heptynoic acid backbone via a seven-carbon chain with a terminal alkyne group at the 5th position.

属性

CAS 编号 |

88255-10-1 |

|---|---|

分子式 |

C21H30O2 |

分子量 |

314.5 g/mol |

IUPAC 名称 |

7-(4-octylphenyl)hept-5-ynoic acid |

InChI |

InChI=1S/C21H30O2/c1-2-3-4-5-6-9-12-19-15-17-20(18-16-19)13-10-7-8-11-14-21(22)23/h15-18H,2-6,8-9,11-14H2,1H3,(H,22,23) |

InChI 键 |

GYNUTUSQJOMGOD-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCC1=CC=C(C=C1)CC#CCCCC(=O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis draws parallels with compounds containing 4-octylphenyl groups , carboxylic acid functionalities , or alkyne linkages based on the provided evidence.

FTY720 (Fingolimod)

- Structure: 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride .

- Key Differences: FTY720 lacks the alkyne and carboxylic acid groups present in 7-(4-octylphenyl)hept-5-ynoic acid. FTY720’s diol and amine groups enable sphingosine-1-phosphate (S1P) receptor modulation, leading to immunosuppressive effects .

- Relevance: The 4-octylphenyl group in FTY720 enhances lipophilicity, aiding membrane permeability. This suggests that 7-(4-octylphenyl)hept-5-ynoic acid’s octylphenyl moiety may similarly improve bioavailability.

4-Hydroxyphenylacetic Acid

- Structure : Aromatic ring with hydroxyl and acetic acid groups .

- Key Differences: Smaller and more polar than 7-(4-octylphenyl)hept-5-ynoic acid. Functions as a microbial metabolite with antioxidant properties .

- Relevance :

- The carboxylic acid group in both compounds may facilitate hydrogen bonding or coordination with biological targets.

Oligophenylene Derivatives

- Structure : Rigid, conjugated aromatic systems synthesized via Pd-catalyzed cross-coupling (e.g., o, p-oligophenylenes) .

- Key Differences: Oligophenylenes lack the alkyne and flexible alkyl chains seen in 7-(4-octylphenyl)hept-5-ynoic acid. Their extended π-systems are optimized for electronic applications .

- Relevance: The alkyne group in 7-(4-octylphenyl)hept-5-ynoic acid could enable click chemistry or polymerization, akin to methods used for oligophenylene synthesis .

Functional and Pharmacological Comparisons

Lipophilicity and Bioavailability

- Inference: The octylphenyl group in 7-(4-octylphenyl)hept-5-ynoic acid likely enhances membrane permeability compared to smaller aromatic acids (e.g., 4-hydroxyphenylacetic acid) but may reduce solubility relative to FTY720 due to the absence of polar diol/amine groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。